molecular formula C16H16FN3O2 B6556214 2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one CAS No. 1040634-58-9

2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Cat. No. B6556214
CAS RN: 1040634-58-9
M. Wt: 301.31 g/mol
InChI Key: OJGFLDAHHXDNJX-UHFFFAOYSA-N
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Description

The compound “2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of this compound likely involves a pyrrolidine ring attached to a fluorophenyl group and a dihydropyridazinone group. The exact three-dimensional structure would depend on the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Pyrrolidine rings can undergo various reactions, including functionalization .

Future Directions

Pyrrolidine derivatives are a topic of ongoing research in medicinal chemistry . Future research could explore the synthesis of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-5-3-12(4-6-13)11-20-15(21)8-7-14(18-20)16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGFLDAHHXDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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